molecular formula C11H15N5 B1482175 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098092-72-7

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No. B1482175
CAS RN: 2098092-72-7
M. Wt: 217.27 g/mol
InChI Key: UVLHCWIVRPNTMF-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a chemical compound with potential applications in diverse scientific research areas due to its unique structure and reactivity. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyrazole compounds, such as this compound, involves various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A practical method for the synthesis of pyrazole-4-carboxamides has been provided, and their antifungal activities have been evaluated .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms . Theoretical calculations of the protonation route of PyCA showed that the cationic form present in the studied crystals is energetically privileged .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, a selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles has been reported .

Scientific Research Applications

Synthetic Applications and Medicinal Chemistry

Chemistry and Applications of Heterocyclic Compounds : Research highlights the importance of heterocyclic compounds like imidazo[1,2-b]pyridazines and pyrazolo[1,5-a]pyrimidines in drug discovery, showcasing their wide range of medicinal properties including anticancer, CNS agents, and anti-inflammatory activities. These scaffolds serve as key building blocks for developing drug-like candidates, emphasizing the significance of heterocyclic chemistry in synthesizing bioactive molecules (Cherukupalli et al., 2017).

Heterocyclic N-Oxide Molecules : The synthesis, organic synthesis potential, and medicinal applications of heterocyclic N-oxide molecules, including those synthesized from imidazole and indazole, highlight their versatility in drug development and catalysis. These compounds have shown promising results in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives : The multicomponent reactions (MCRs) approach in synthesizing pyrazole derivatives has been noted for its efficiency in pharmaceutical chemistry. This method facilitates the creation of biologically active molecules containing the pyrazole moiety, emphasizing its significance in developing therapeutic agents with various activities including antibacterial, anticancer, and antioxidant properties (Becerra et al., 2022).

properties

IUPAC Name

1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-7-9(10(12)13)11-15(6-8-2-3-8)4-5-16(11)14-7/h4-5,8H,2-3,6H2,1H3,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLHCWIVRPNTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1C(=N)N)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 3
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 4
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 5
Reactant of Route 5
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 6
1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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